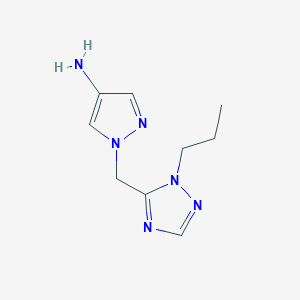
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both a triazole and a pyrazole ring, makes it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using propyl bromide to introduce the propyl group at the 1-position of the triazole ring.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: Finally, the triazole and pyrazole rings are coupled together using a suitable linker, such as a methylene group, under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields.
科学的研究の応用
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Propyl-1H-1,2,4-triazol-5-amine: This compound lacks the pyrazole ring and has different chemical properties and applications.
1-(1H-1,2,4-Triazol-5-yl)methyl-1H-pyrazol-4-amine:
1-(1H-1,2,4-Triazol-5-yl)ethyl-1H-pyrazol-4-amine: This compound has an ethyl group instead of a propyl group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
分子式 |
C9H14N6 |
|---|---|
分子量 |
206.25 g/mol |
IUPAC名 |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-2-3-15-9(11-7-13-15)6-14-5-8(10)4-12-14/h4-5,7H,2-3,6,10H2,1H3 |
InChIキー |
DFOOCOQQDUUBGW-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC=N1)CN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


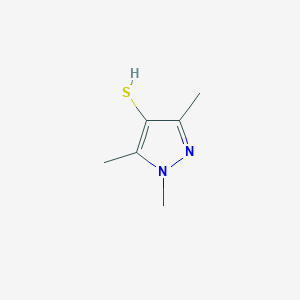
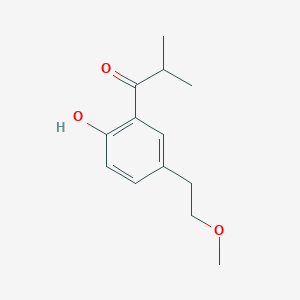

![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
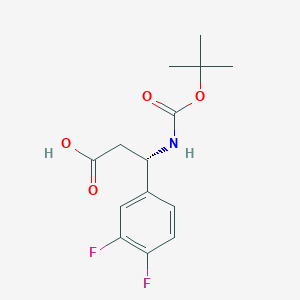
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
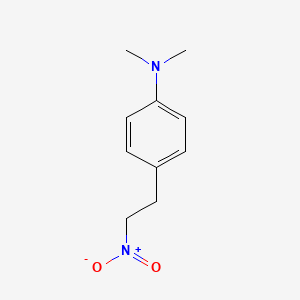

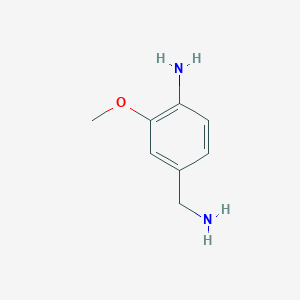
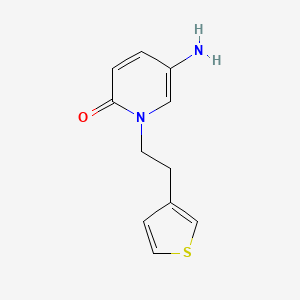

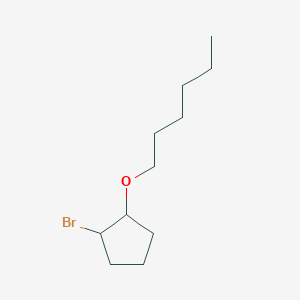
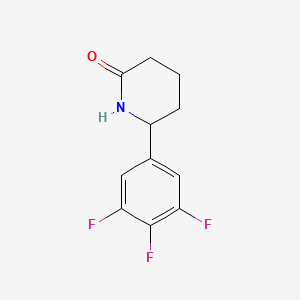
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
